molecular formula C16H16N2O6S2 B10977385 Dimethyl 3,3'-[(1,4-dioxobutane-1,4-diyl)diimino]dithiophene-2-carboxylate

Dimethyl 3,3'-[(1,4-dioxobutane-1,4-diyl)diimino]dithiophene-2-carboxylate

Cat. No.: B10977385
M. Wt: 396.4 g/mol
InChI Key: LQWLEGDDRNOSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-[(4-{[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}-4-OXOBUTANOYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes thiophene rings and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(4-{[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}-4-OXOBUTANOYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the coupling of thiophene derivatives with amino acids under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(4-{[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}-4-OXOBUTANOYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

METHYL 3-[(4-{[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}-4-OXOBUTANOYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of METHYL 3-[(4-{[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}-4-OXOBUTANOYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL [2-({[(METHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4-NITROANILINO]CARBOTHIOYLCARBAMATE
  • METHYL 2-[(4-{[3-(METHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 3-[(4-{[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}-4-OXOBUTANOYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its specific arrangement of functional groups and thiophene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N2O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)amino]-4-oxobutanoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H16N2O6S2/c1-23-15(21)13-9(5-7-25-13)17-11(19)3-4-12(20)18-10-6-8-26-14(10)16(22)24-2/h5-8H,3-4H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

LQWLEGDDRNOSFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CCC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.